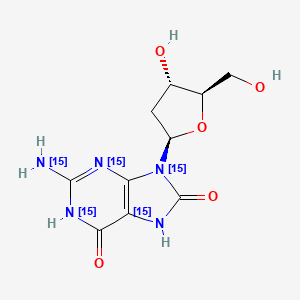
8-Hydroxy-2'-deoxyguanosine-15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-2’-deoxyguanosine-15N5 is a stable isotope-labeled analog of 8-Hydroxy-2’-deoxyguanosine, a critical biomarker for oxidative stress and DNA damage. This compound is widely used in scientific research to study oxidative DNA damage and its implications in various diseases, including cancer and neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine base. This can be achieved through a multi-step synthetic process that includes the protection of functional groups, selective nitration, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine-15N5 involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
化学反応の分析
Types of Reactions
8-Hydroxy-2’-deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different physiological conditions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Hydroxy-2’-deoxyguanosine-15N5. These products are essential for understanding the compound’s role in oxidative stress and DNA damage .
科学的研究の応用
8-Hydroxy-2’-deoxyguanosine-15N5 is extensively used in scientific research to study oxidative DNA damage and its implications in various fields:
作用機序
8-Hydroxy-2’-deoxyguanosine-15N5 exerts its effects by incorporating into DNA and undergoing oxidative modifications. The primary molecular target is the guanine base in DNA, where it forms 8-hydroxyguanine upon oxidation. This modification can lead to G→T transversions, which are mutagenic and contribute to carcinogenesis . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of DNA repair mechanisms .
類似化合物との比較
Similar Compounds
8-Hydroxy-2’-deoxyguanosine: The non-labeled analog used as a biomarker for oxidative stress.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another oxidized form of deoxyguanosine used in similar studies.
8-Oxoguanosine: A related compound used to study RNA oxidation.
Uniqueness
8-Hydroxy-2’-deoxyguanosine-15N5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various experimental settings. This makes it a valuable tool for studying the dynamics of oxidative DNA damage and repair mechanisms .
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC名 |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
InChIキー |
HCAJQHYUCKICQH-JPVJISKASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















